molecular formula C18H17BrN2O2 B6040055 2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide

2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide

Cat. No.: B6040055
M. Wt: 373.2 g/mol
InChI Key: QITNUKNTGLQZKK-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide is a brominated indole-acetamide derivative with the molecular formula C₁₈H₁₇BrN₂O₂ and a molecular weight of 373.2 g/mol . The compound features a 6-bromo-substituted indole core linked via an acetamide group to a 4-(2-hydroxyethyl)phenyl moiety.

Properties

IUPAC Name

2-(6-bromoindol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c19-15-4-3-14-7-9-21(17(14)11-15)12-18(23)20-16-5-1-13(2-6-16)8-10-22/h1-7,9,11,22H,8,10,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITNUKNTGLQZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NC3=CC=C(C=C3)CCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 6-bromoindole.

    Acylation: The 6-bromoindole is then acylated with an appropriate acylating agent to introduce the acetamide group.

    Coupling Reaction: The acylated product is coupled with 4-(2-hydroxyethyl)aniline under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to reduce the bromine atom or other functional groups.

    Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound with the bromine atom or other functional groups reduced.

    Substitution: Substituted derivatives with different nucleophiles replacing the bromine atom.

Scientific Research Applications

2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield (%)
2-(6-bromo-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide C₁₈H₁₇BrN₂O₂ 373.2 6-bromoindole, 4-(2-hydroxyethyl)phenyl Not reported Not reported
N-{4-Bromo-2-[{2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinyl}(oxo)acetyl]phenyl}acetamide (5f) C₂₀H₁₆BrN₃O₄ ~466.3* 4-bromo, 5-methoxyindole, hydrazinyl 248–250 65
N-{4-Chloro-2-[{2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinyl}(oxo)acetyl]phenyl}acetamide (5g) C₂₀H₁₆ClN₃O₄ ~421.8* 4-chloro, 5-methoxyindole, hydrazinyl 255–257 77
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide C₁₅H₁₄BrNO₂ 328.2 4-bromophenyl, 2-methoxyphenyl Not reported Not reported
2-(6-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide C₁₃H₁₀BrN₃OS 336.2 6-bromoindole, thiazol-2-yl Not reported Not reported

*Estimated based on molecular formula.

Key Observations :

  • Substituent Position : The 6-bromoindole group in the target compound contrasts with 4-bromo/chloro substitutions in analogues (e.g., 5f, 5g) . Bromine at position 6 may alter steric interactions in biological targets compared to position 3.
  • Phenyl Ring Modifications : The 4-(2-hydroxyethyl)phenyl group in the target compound enhances hydrophilicity, whereas analogues feature methoxy (5f, 5g), thiazolyl (), or nitro groups (e.g., impurities in ).
  • Thermal Stability : Compounds 5f and 5g exhibit higher melting points (248–257°C) compared to simpler acetamides, suggesting increased crystallinity due to hydrazinyl and methoxy groups .

Solubility and Bioavailability

  • The hydroxyethyl group in the target compound likely improves aqueous solubility compared to purely lipophilic analogues (e.g., 5f, 5g) .
  • Thiazole-containing analogues (e.g., ) may exhibit reduced solubility due to aromatic heterocycles but could enhance membrane permeability.

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